5-Bromo-4-iodopirimidina

Descripción general

Descripción

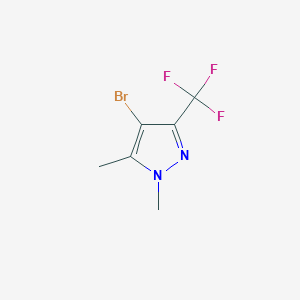

5-Bromo-4-iodopyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and iodine substituents at positions 5 and 4, respectively, makes 5-Bromo-4-iodopyrimidine a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-4-iodopyrimidine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and materials science compounds.

Biology: In biological research, 5-Bromo-4-iodopyrimidine is used to study enzyme mechanisms and protein-ligand interactions. It can be incorporated into nucleoside analogs for investigating DNA and RNA synthesis and function.

Medicine: The compound is utilized in the development of antiviral, anticancer, and antibacterial agents. Its derivatives have shown potential in inhibiting specific enzymes and receptors involved in various diseases.

Industry: In the agrochemical industry, 5-Bromo-4-iodopyrimidine is employed in the synthesis of herbicides, fungicides, and insecticides. It is also used in the production of dyes and pigments.

Mecanismo De Acción

Target of Action

5-Bromo-4-iodopyrimidine is primarily used in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . The compound’s primary targets are a wide range of arylboronic acids and alkynylzincs . These targets play a crucial role in the synthesis of many substituted pyrimidine compounds .

Mode of Action

The compound interacts with its targets (arylboronic acids and alkynylzincs) through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The reaction conditions are mild and tolerant to various functional groups, making it a widely applied method in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the 5-Bromo-4-iodopyrimidine. In the transmetalation step, the arylboronic acid or alkynylzinc transfers its organic group to the palladium, displacing the 5-Bromo-4-iodopyrimidine . The result is a new carbon-carbon bond between the organic groups of the arylboronic acid or alkynylzinc and the 5-Bromo-4-iodopyrimidine .

Pharmacokinetics

It’s important to note that the compound should be handled carefully due to its reactivity and potential for causing skin and eye irritation .

Result of Action

The result of the action of 5-Bromo-4-iodopyrimidine is the efficient synthesis of many substituted pyrimidine compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Action Environment

The efficacy and stability of 5-Bromo-4-iodopyrimidine in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the choice of solvent, the temperature of the reaction, and the presence of a base . Proper storage is also crucial to maintain the compound’s reactivity. It should be kept in a dark place, sealed, and at room temperature .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-iodopyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as an intermediate in selective palladium-catalyzed cross-coupling reactions, facilitating the efficient synthesis of many substituted pyrimidine compounds . This compound interacts with various enzymes and proteins, including those involved in nucleophilic substitution and free radical bromination reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of their activity.

Cellular Effects

The effects of 5-Bromo-4-iodopyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-iodopyrimidine derivatives have been shown to facilitate the nuclear translocation of proteins such as macrophage migration inhibitory factor (MIF) and its homolog MIF2, which play key roles in cell growth and immune responses . This translocation can lead to changes in gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

At the molecular level, 5-Bromo-4-iodopyrimidine exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, in free radical bromination reactions, the compound can generate reactive intermediates that modify the activity of target enzymes . Additionally, its interaction with proteins such as MIF and MIF2 involves binding to specific sites, resulting in changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-iodopyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its degradation products may also have significant biological effects . Long-term exposure to 5-Bromo-4-iodopyrimidine in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular processes.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-iodopyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses and influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

5-Bromo-4-iodopyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in nucleophilic substitution and free radical bromination reactions underscores its importance in metabolic flux and metabolite levels . The compound’s interactions with enzymes such as palladium-catalyzed cross-coupling enzymes facilitate the synthesis of complex organic molecules, further highlighting its metabolic significance .

Transport and Distribution

Within cells and tissues, 5-Bromo-4-iodopyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to bind to proteins such as MIF and MIF2 underscores its role in cellular transport and distribution.

Subcellular Localization

The subcellular localization of 5-Bromo-4-iodopyrimidine is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, its interaction with MIF and MIF2 involves nuclear translocation, highlighting its role in regulating gene expression and cellular metabolism . These localization mechanisms are crucial for understanding the compound’s overall biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential bromination and iodination of pyrimidine. The process can be summarized as follows:

Bromination: Pyrimidine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature.

Iodination: The brominated pyrimidine is then subjected to iodination using iodine or an iodinating agent like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is typically conducted in an aqueous or organic solvent under mild conditions.

Industrial Production Methods: Industrial production of 5-Bromo-4-iodopyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-4-iodopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.

Cross-Coupling Reactions: The compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions involve the coupling of 5-Bromo-4-iodopyrimidine with aryl or alkyl boronic acids, alkynes, or alkenes to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to yield dehalogenated pyrimidines.

Common Reagents and Conditions:

Substitution Reactions: Organolithium compounds, Grignard reagents, amines; solvents like tetrahydrofuran (THF) or diethyl ether; temperatures ranging from -78°C to room temperature.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents like dimethylformamide (DMF) or toluene; temperatures ranging from 50°C to 100°C.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with various functional groups.

- Coupled products with aryl or alkyl groups.

- Pyrimidine N-oxides or dehalogenated pyrimidines.

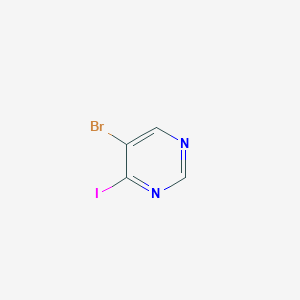

Comparación Con Compuestos Similares

5-Bromopyrimidine: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.

4-Iodopyrimidine: Lacks the bromine substituent, affecting its reactivity and binding properties.

5-Chloro-4-iodopyrimidine: Contains a chlorine substituent instead of bromine, resulting in different reactivity and applications.

Uniqueness: 5-Bromo-4-iodopyrimidine is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for selective functionalization and cross-coupling reactions, making it a valuable intermediate in the development of complex molecules.

Propiedades

IUPAC Name |

5-bromo-4-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAEFAUPPRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468454 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-22-3 | |

| Record name | 5-Bromo-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

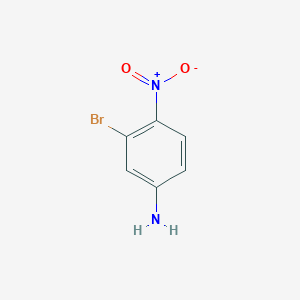

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)